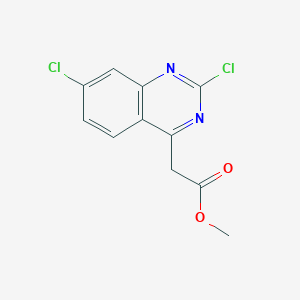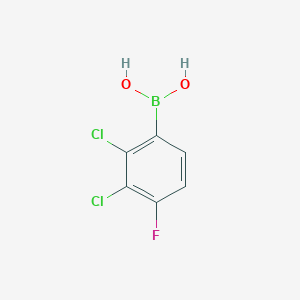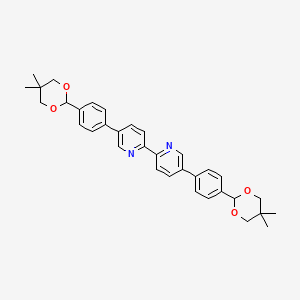
5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes two bipyridine units connected through phenyl rings substituted with 5,5-dimethyl-1,3-dioxane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the bipyridine core, followed by the introduction of the phenyl rings and subsequent substitution with 5,5-dimethyl-1,3-dioxane groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to derivatives with diverse properties.
Wissenschaftliche Forschungsanwendungen
5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic, optical, or mechanical properties.
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions for catalysis and other applications.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic processes, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine
- 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-1,1’-bipyridine
Uniqueness
5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine is unique due to its specific substitution pattern and the presence of 5,5-dimethyl-1,3-dioxane groups. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C34H36N2O4 |
|---|---|
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
5-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[5-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C34H36N2O4/c1-33(2)19-37-31(38-20-33)25-9-5-23(6-10-25)27-13-15-29(35-17-27)30-16-14-28(18-36-30)24-7-11-26(12-8-24)32-39-21-34(3,4)22-40-32/h5-18,31-32H,19-22H2,1-4H3 |
InChI-Schlüssel |
LNNYETWIFQYQQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)C3=CN=C(C=C3)C4=NC=C(C=C4)C5=CC=C(C=C5)C6OCC(CO6)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-aminoethoxy)ethyl]octadecanamide](/img/structure/B13727110.png)

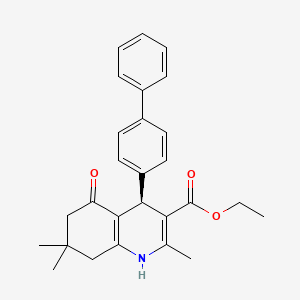
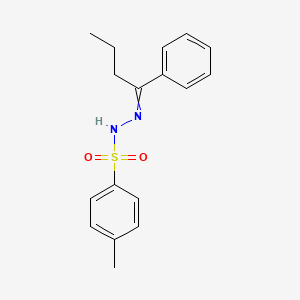
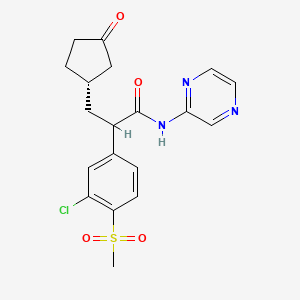
![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)
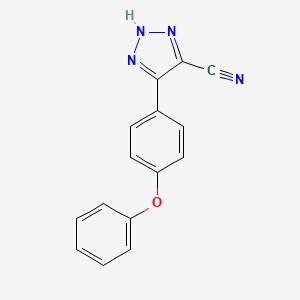
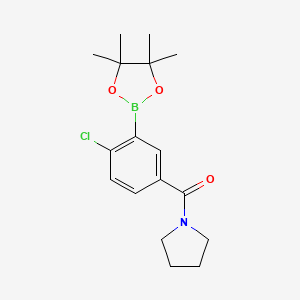


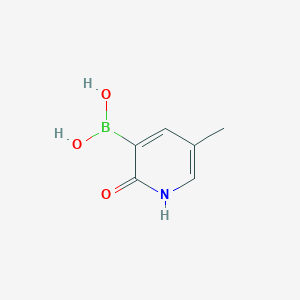
![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)
